molecular formula C9H12F2O2 B6315605 Methyl 7,7-difluoronorcarane-3-carboxylate CAS No. 1494594-75-0

Methyl 7,7-difluoronorcarane-3-carboxylate

Cat. No.: B6315605
CAS No.: 1494594-75-0
M. Wt: 190.19 g/mol
InChI Key: STPFIHCMBZUFIM-UHFFFAOYSA-N
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Description

Methyl 7,7-difluoronorcarane-3-carboxylate is a chemical compound with the molecular formula C9H12F2O2 It is a derivative of norcarane, a bicyclic hydrocarbon, with two fluorine atoms attached to the seventh carbon and a carboxylate ester group at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7,7-difluoronorcarane-3-carboxylate typically involves the fluorination of norcarane derivatives followed by esterification. One common method includes the reaction of 7,7-difluoronorcarane-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid to yield the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems and advanced purification techniques such as distillation and crystallization ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 7,7-difluoronorcarane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products

    Oxidation: Formation of 7,7-difluoronorcarane-3-carboxylic acid.

    Reduction: Formation of 7,7-difluoronorcarane-3-methanol.

    Substitution: Formation of various substituted norcarane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 7,7-difluoronorcarane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7,7-difluoronorcarane-3-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    7,7-Difluoronorcarane-3-carboxylic acid: Similar structure but lacks the methyl ester group.

    Methyl 7,7-difluoronorcarane-3-methanol: Similar structure but with an alcohol group instead of the ester.

    7,7-Difluoronorcarane-3-carboxamide: Similar structure but with an amide group instead of the ester.

Uniqueness

Methyl 7,7-difluoronorcarane-3-carboxylate is unique due to its combination of fluorine atoms and ester group, which confer distinct chemical and biological properties. The presence of fluorine atoms increases the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules .

Properties

IUPAC Name

methyl 7,7-difluorobicyclo[4.1.0]heptane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2O2/c1-13-8(12)5-2-3-6-7(4-5)9(6,10)11/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPFIHCMBZUFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2C(C1)C2(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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